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Compound of Interest

Compound Name: Piperazine-2-carboxylic acid

Cat. No.: B1223399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Piperazine-2-carboxylic acid, a key building block in medicinal chemistry. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) characteristics, offering insights for structural elucidation, quality control, and further

research.

Spectroscopic Data Summary
The spectroscopic data for Piperazine-2-carboxylic acid is summarized below, providing a

quick reference for its key analytical features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of Piperazine-2-
carboxylic acid. The chemical shifts are influenced by the electronic environment of each

proton and carbon atom.

Table 1: 1H NMR Spectroscopic Data for Piperazine-2-carboxylic Acid
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Proton
Chemical Shift

(δ) ppm
Multiplicity

Coupling

Constant (J) Hz
Solvent

H-2 ~3.52 dd - D2O

H-3, H-5, H-6 ~2.80 - 3.20 m - D2O

NH, NH, COOH - - -
D2O

(exchanged)

Note: Data is based on typical values for similar structures and may vary depending on

experimental conditions.

Table 2: 13C NMR Spectroscopic Data for Piperazine-2-carboxylic Acid

Carbon Chemical Shift (δ) ppm Solvent

C=O ~170 - 175 D2O

C-2 ~55 - 60 D2O

C-3, C-5, C-6 ~40 - 50 D2O

Note: Data is based on typical values for similar structures and may vary depending on

experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

spectrum of Piperazine-2-carboxylic acid is characterized by the following absorption bands.

Table 3: IR Absorption Bands for Piperazine-2-carboxylic Acid
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Functional Group Vibrational Mode Absorption Range (cm-1)

O-H (Carboxylic Acid) Stretching 2500-3300 (broad)

N-H (Amine) Stretching 3200-3500

C-H (Aliphatic) Stretching 2850-3000

C=O (Carboxylic Acid) Stretching 1680-1725

N-H (Amine) Bending 1550-1650

C-N Stretching 1000-1250

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

molecule.

Table 4: Mass Spectrometry Data for Piperazine-2-carboxylic Acid

Technique Ionization Mode [M+H]+ (m/z)
Molecular

Formula
Exact Mass

ESI Positive 131.0815 C5H10N2O2 130.0742

Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for

Piperazine-2-carboxylic acid.

NMR Spectroscopy
A standard protocol for obtaining NMR spectra of piperazine compounds is as follows:[1]

Sample Preparation: Dissolve 5-10 mg of Piperazine-2-carboxylic acid in approximately

0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.[1]

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

referencing chemical shifts (δ = 0.00 ppm).[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1223399?utm_src=pdf-body
https://www.benchchem.com/product/b1223399?utm_src=pdf-body
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_Piperazine_Compounds_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/product/b1223399?utm_src=pdf-body
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_Piperazine_Compounds_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_Piperazine_Compounds_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1223399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrument: A 400 MHz or higher field NMR spectrometer.[2][3][4][5]

1H NMR Acquisition:

Set the spectral width to cover a range of 0-12 ppm.[1]

Use a standard single 90° pulse sequence.[1]

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

13C NMR Acquisition:

Set the spectral width to cover a range of 0-200 ppm.[1]

Employ a proton-decoupled pulse sequence to simplify the spectrum.[1]

A larger number of scans is typically required compared to 1H NMR due to the lower

natural abundance of 13C.[1]

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).[1]

Phase the spectrum to obtain pure absorption peaks.[1]

Calibrate the chemical shift scale using the internal standard.[1]

Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

[1]

IR Spectroscopy
Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[6]

Technique:

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press

into a thin pellet.[6]
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Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal (e.g.,

DuraSamplIR II).[6]

Data Acquisition: Record the spectrum in the range of 4000-400 cm-1.

Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI)

source.

Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or

acetonitrile.[1]

Data Acquisition:

Infuse the sample solution into the ESI source.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]+.

The mass range should be set to include the expected molecular ion peak.

Data Interpretation and Visualization
The following diagrams illustrate the logical flow of spectroscopic analysis for the structural

confirmation of Piperazine-2-carboxylic acid.
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Caption: Workflow for the spectroscopic analysis and structural confirmation of Piperazine-2-
carboxylic acid.
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Caption: Relationship between spectroscopic data and the structural information derived for

Piperazine-2-carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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